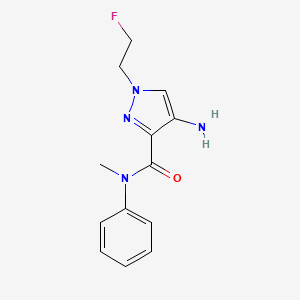
1-(2,3-dimethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea, also known as DMPIU, is a synthetic compound that has been of interest to researchers due to its potential therapeutic properties. In
Applications De Recherche Scientifique
Hydrogen Bonding and Structure
The study by Kołodziejski et al. (1993) delves into the structure of substituted ureas, exploring how hydrogen bonding influences their solid-state NMR, vibrational spectroscopy, and x-ray diffraction characteristics. This research is crucial for understanding the molecular conformations of compounds similar to the one , which can have implications for their reactivity and potential applications in materials science (Kołodziejski et al., 1993).
Corrosion Inhibition
Mistry et al. (2011) explored the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic environments. Although not directly related to the exact chemical , this study highlights the broader utility of urea derivatives in protecting metals from corrosion, suggesting potential applications in industrial settings where corrosion resistance is crucial (Mistry et al., 2011).
Gelation Properties
Lloyd and Steed (2011) investigated the gelation abilities of a low molecular weight salt hydrogelator, demonstrating how anion identity can tune the rheology and morphology of gels. While the focus was not on the exact compound of interest, this research underscores the importance of urea derivatives in forming hydrogels, which have numerous applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Synthesis and Characterization
Rani et al. (2014) synthesized and characterized novel imidazole ureas/carboxamides containing dioxaphospholanes, highlighting the antimicrobial evaluation of these compounds. This study provides insight into the synthetic routes and potential biomedical applications of urea derivatives, suggesting their usefulness in developing new antimicrobial agents (Rani et al., 2014).
Anticancer Agents
Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research indicates the potential of structurally similar urea derivatives as anticancer agents, offering a foundation for further exploration in medicinal chemistry (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-9-5-8-15(17(16)25-2)21-18(22)20-12-19(23)10-13-6-3-4-7-14(13)11-19/h3-9,23H,10-12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLHWPRKZCJZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


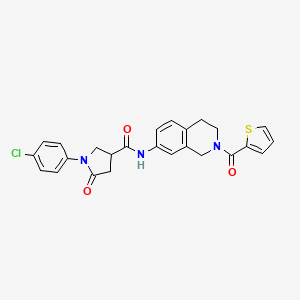
![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732853.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide](/img/structure/B2732854.png)
![N-methyl-2-(methylsulfanyl)-N-[(1,2,4-oxadiazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2732855.png)
![N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2732858.png)
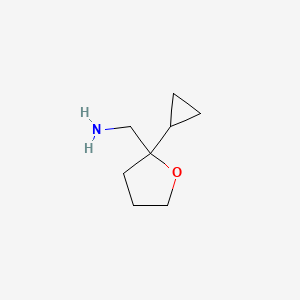
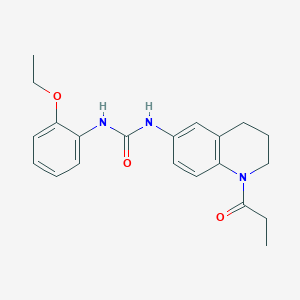
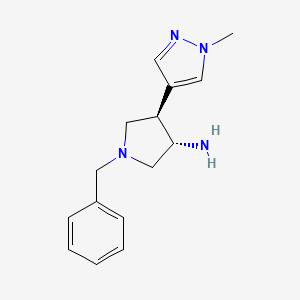
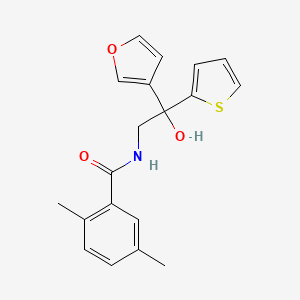
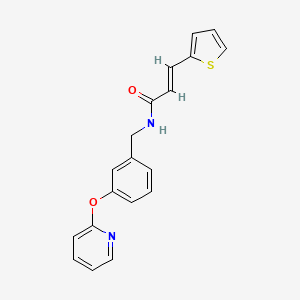
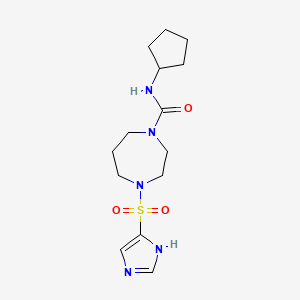
![Methyl [(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio]acetate](/img/structure/B2732867.png)
